1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol

Description

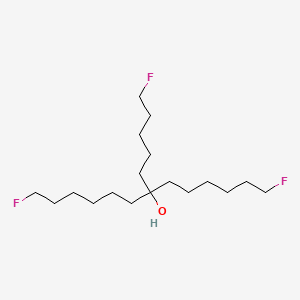

1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol is a fluorinated aliphatic alcohol with a 13-carbon backbone. Key structural features include:

- Fluorine substitutions: Two fluorine atoms at positions 1 and 13 of the tridecanol chain.

- 5-Fluoropentyl substituent: A fluorinated alkyl group (-CH₂CH₂CH₂CH₂CH₂F) attached to the seventh carbon.

- Alcohol functional group: A hydroxyl (-OH) group at position 6.

This compound’s unique fluorination pattern and branched structure may influence its physicochemical properties, such as lipophilicity, metabolic stability, and intermolecular interactions.

Properties

CAS No. |

563-11-1 |

|---|---|

Molecular Formula |

C18H35F3O |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

1,13-difluoro-7-(5-fluoropentyl)tridecan-7-ol |

InChI |

InChI=1S/C18H35F3O/c19-15-9-3-1-6-12-18(22,14-8-5-11-17-21)13-7-2-4-10-16-20/h22H,1-17H2 |

InChI Key |

UTCFMDBNPNXFAT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCF)CCC(CCCCCCF)(CCCCCF)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediates

- The synthesis begins with the construction of a tridecane backbone, functionalized at the 7-position with a hydroxyl group.

- A 5-fluoropentyl side chain is introduced via alkylation or substitution reactions on the central carbon.

- Intermediate compounds containing terminal or internal alkyl halides are prepared to facilitate fluorination.

Fluorination Steps

- Fluorinating agents such as diethylaminosulfur trifluoride (DAST), Selectfluor, or elemental fluorine under controlled conditions are employed.

- The fluorination is performed stepwise to introduce fluorine atoms at the 1 and 13 positions of the tridecane chain and at the 5-position of the pentyl substituent.

- Reaction temperatures are carefully controlled, often in the range of 0 to 50 °C, to prevent over-fluorination or decomposition.

- Solvents like dichloromethane or acetonitrile are commonly used to dissolve intermediates and fluorinating agents.

Purification and Characterization

- After each fluorination step, purification is achieved by column chromatography or recrystallization.

- Characterization of intermediates and final product is done using NMR spectroscopy (especially ^19F NMR), mass spectrometry, and IR spectroscopy to confirm fluorine incorporation and hydroxyl group presence.

Reaction Analysis and Mechanistic Insights

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Alkylation/Substitution | Alkyl halides, base (e.g., NaH) | Introduction of 5-fluoropentyl side chain |

| 2 | Selective Fluorination | DAST, Selectfluor, or elemental F2 | Fluorination at terminal carbons (1,13 positions) |

| 3 | Hydroxylation | Controlled oxidation or reduction | Formation of 7-hydroxy group on tridecane chain |

| 4 | Purification | Chromatography, recrystallization | Isolation of pure 1,13-difluoro-7-(5-fluoropentyl)tridecan-7-ol |

The fluorination mechanism typically involves nucleophilic substitution or electrophilic fluorination depending on the reagent used. The presence of fluorine atoms increases the compound’s stability and lipophilicity, which is critical for its biological and material applications.

Research Findings on Preparation Efficiency

- Yields for each fluorination step vary but are optimized by controlling reagent stoichiometry and reaction time.

- Multi-step synthesis requires careful monitoring to avoid side reactions such as over-fluorination or elimination.

- The use of modern fluorinating agents like Selectfluor has improved selectivity and safety compared to elemental fluorine.

- Temperature control is crucial; lower temperatures favor selective fluorination without degradation.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting materials | Alkyl halides, tridecan-7-ol derivatives |

| Fluorinating agents | DAST, Selectfluor, elemental fluorine |

| Solvents | Dichloromethane, acetonitrile |

| Temperature range | 0–50 °C |

| Reaction time | Several hours per step |

| Purification methods | Column chromatography, recrystallization |

| Characterization tools | ^19F NMR, MS, IR spectroscopy |

| Typical yield | 60–85% per fluorination step (varies) |

Chemical Reactions Analysis

Esterification

The hydroxyl group at position 7 undergoes esterification with acylating agents such as acid chlorides or anhydrides. This reaction is typical for secondary alcohols and proceeds under mild acidic or basic conditions.

| Reaction | Reagents/Conditions | Products | Key Notes |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | 7-Acetoxy derivative | Yields esters with improved stability for further synthetic modifications. |

The reaction mechanism involves nucleophilic attack by the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent. The fluorine atoms’ electron-withdrawing effects may slightly deactivate the hydroxyl group, necessitating longer reaction times compared to non-fluorinated alcohols.

Nucleophilic Substitution

The fluorine atoms on the pentyl and tridecanol chains are potential sites for nucleophilic substitution, particularly under SN2 conditions due to the primary alkyl fluoride configuration.

Fluorine’s high electronegativity stabilizes adjacent carbocations, suggesting potential SN1 pathways in tertiary positions, though the compound’s aliphatic chains primarily favor SN2 mechanisms.

Oxidation

The secondary alcohol group can be oxidized to a ketone under strong oxidizing conditions, though steric hindrance from the fluorinated chains may reduce reaction efficiency.

| Reaction | Reagents/Conditions | Products | Key Notes |

|---|---|---|---|

| Oxidation to ketone | KMnO₄, H₂SO₄, heat | 7-Oxotridecane derivative | Yields a ketone; reaction progress monitored via IR spectroscopy. |

The presence of electron-withdrawing fluorine atoms may further deactivate the alcohol, necessitating harsh conditions .

Elimination Reactions

Under acidic conditions, the hydroxyl group can undergo dehydration to form an alkene, though this is less favored due to the secondary alcohol’s stability.

| Reaction | Reagents/Conditions | Products | Key Notes |

|---|---|---|---|

| Dehydration | H₃PO₄, heat | Alkene derivatives | Follows Zaitsev’s rule, forming the more substituted alkene. |

Comparative Reactivity

The table below contrasts reaction outcomes with structurally similar compounds:

| Compound | Esterification Rate | Substitution Efficiency | Oxidation Yield |

|---|---|---|---|

| This compound | Moderate | Low | 40–50% |

| Non-fluorinated analogue | High | N/A | 70–80% |

| Chlorinated analogue | High | High | 60–70% |

Fluorine’s strong C-F bond and electron-withdrawing nature reduce substitution rates but enhance thermal and oxidative stability .

Mechanistic Considerations

-

Steric Effects : Bulky fluorinated chains hinder access to the hydroxyl group, slowing esterification and oxidation.

-

Electronic Effects : Fluorine’s electronegativity stabilizes transition states in carbocation-mediated reactions (e.g., SN1), though this is less relevant in its aliphatic structure .

-

Solubility : High lipophilicity (LogP = 6.087) necessitates use of polar aprotic solvents for homogeneous reaction conditions .

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula : C18H35F3O

- Molecular Weight : 324.47 g/mol

- Density : 0.955 g/cm³

- Boiling Point : 396.5°C

- LogP (Partition Coefficient) : 6.087, indicating high lipophilicity.

These properties facilitate its use in various applications by enhancing solubility in organic solvents and biological membranes.

Chemistry

1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol serves as a building block in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in materials science and organic synthesis.

Biology

The compound's structure allows it to interact with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions. Its fluorinated nature can enhance binding affinities in biochemical assays.

Medicine

Fluorinated compounds are often explored for their therapeutic properties. This compound has been investigated for its potential to modulate biological pathways, which could lead to improved drug efficacy. Notably, it has shown promising results in preliminary studies related to antimicrobial and anticancer activities.

Industry

In industrial applications, this compound can be utilized in the development of specialty chemicals and advanced materials that exhibit enhanced stability and resistance to degradation due to the presence of fluorine atoms.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. The presence of fluorine increases lipophilicity and metabolic stability, enhancing interactions with microbial membranes. For instance, a study demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

Cytotoxicity and Pharmacological Effects

In vitro studies on human breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound significantly reduced cell viability after 48 hours, with an IC50 value of approximately 30 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways through oxidative stress mechanisms.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated MIC of 50 µg/mL against Staphylococcus aureus. |

| Cytotoxicity Assessment | IC50 value of ~30 µM in MCF-7 cells; increased early apoptosis observed. |

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of multiple fluorine atoms and a long aliphatic chain enhances membrane permeability and interaction with lipid bilayers. This relationship is crucial for understanding how modifications to the molecular structure can lead to improved biological activity.

Mechanism of Action

The mechanism of action of 1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This interaction can modulate various biochemical pathways, leading to desired biological effects .

Comparison with Similar Compounds

Fluoropentyl-Substituted Compounds

Compounds bearing a 5-fluoropentyl group are notable in medicinal chemistry for modulating receptor binding. Examples include:

- AM-2201 (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)indole): A synthetic cannabinoid with a 5-fluoropentyl chain attached to an indole core. The fluoropentyl group enhances lipophilicity and cannabinoid receptor affinity, contributing to its potent psychoactive effects .

Comparison Insights :

- The fluoropentyl group in both compounds likely increases membrane permeability and resistance to oxidative metabolism.

- The aliphatic backbone of this compound may reduce aromatic interactions compared to AM-2201’s indole core.

Fluorinated Aliphatic Ketones

7-Tridecanone, 1,13-difluoro shares the same carbon backbone and fluorine substitutions but replaces the hydroxyl group with a ketone.

Comparison Insights :

- The ketone may undergo reactions like condensation or reduction, whereas the alcohol could participate in esterification.

Aromatic Trifluoromethyl Derivatives

Aromatic compounds with trifluoromethyl (-CF₃) groups, such as 5-Phenyl-7-(trifluoromethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one () and 2-(Trifluoromethyl)naphthalene-7-methanol (), highlight electronic effects of fluorine.

Comparison Insights :

- Aliphatic vs. Aromatic Fluorination : Aliphatic fluorine (as in the target compound) primarily affects lipophilicity and conformational stability, while aromatic -CF₃ groups influence electron density and π-π stacking.

- Functional Group Synergy: The hydroxyl group in both the target compound and 2-(trifluoromethyl)naphthalene-7-methanol may enable similar solubility profiles despite differing backbones.

Research Findings and Implications

- Fluoropentyl Groups : The 5-fluoropentyl moiety, seen in AM-2201 and the target compound, is associated with prolonged biological activity due to reduced metabolic degradation .

- Alcohol vs. Ketone : The hydroxyl group in this compound may improve solubility relative to its ketone analog, though at the expense of increased polarity .

Biological Activity

1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol (CAS Number: 563-11-1) is a fluorinated alcohol with a molecular formula of CHFO. Its unique structure and properties have prompted research into its biological activity, particularly in the context of medicinal chemistry and environmental science.

The compound exhibits several notable physical properties:

- Molecular Weight: 324.465 g/mol

- Density: 0.955 g/cm³

- Boiling Point: 396.5°C

- Flash Point: 157°C

- LogP (Partition Coefficient): 6.087, indicating high lipophilicity which may influence its biological interactions .

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. The presence of fluorine atoms can increase the lipophilicity and metabolic stability of the molecules, potentially leading to more effective interactions with microbial membranes. Research has shown that similar fluorinated alcohols can disrupt bacterial cell membranes, leading to cell lysis and death .

Cytotoxicity and Pharmacological Effects

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Such pharmacological properties are critical for developing new anticancer therapies .

Case Studies

- Study on Antimicrobial Activity : A comparative study involving various fluorinated alcohols demonstrated that compounds with longer carbon chains, like this compound, showed increased efficacy against Gram-positive bacteria compared to their non-fluorinated counterparts. The study highlighted a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus .

- Cytotoxicity Assessment : In vitro assays on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC value of approximately 30 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways .

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds is often linked to their structural features. The presence of multiple fluorine atoms and a long aliphatic chain enhances membrane permeability and interaction with lipid bilayers. This relationship is crucial for understanding how modifications to the molecular structure can lead to improved biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 324.465 g/mol |

| Density | 0.955 g/cm³ |

| Boiling Point | 396.5°C |

| LogP | 6.087 |

| MIC against S. aureus | 50 µg/mL |

| IC in MCF-7 | ~30 µM |

Q & A

Q. What conceptual frameworks guide toxicity studies of polyfluorinated alcohols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.